2-Methylcyclobutane-1-carboxylic acid
Overview
Description
2-Methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H10O2 It is a derivative of cyclobutane, where a carboxylic acid group is attached to the first carbon and a methyl group is attached to the second carbon of the cyclobutane ring
Mechanism of Action
Target of Action
As a carboxylic acid, it may interact with various enzymes and proteins within the body, influencing their function .
Mode of Action
2-Methylcyclobutane-1-carboxylic acid, being a carboxylic acid, can undergo various reactions. For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides. During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
Carboxylic acids are known to participate in various biochemical reactions, including ω- and β- oxidation processes . These processes can lead to the formation and degradation of dicarboxylic acids, which play crucial roles in various physiological states .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Carboxylic acids, in general, can influence a variety of biological processes, including energy production, lipid metabolism, and signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be -10°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Methylcyclobutane-1-carboxylic acid plays a role in various biochemical reactions. It interacts with enzymes such as carboxylases and dehydrogenases, which facilitate its conversion into other metabolites. The compound’s carboxyl group allows it to participate in esterification and amidation reactions, forming esters and amides that are crucial in metabolic pathways. Additionally, this compound can bind to proteins, altering their conformation and activity, which can influence cellular processes .
Cellular Effects
This compound affects various cell types and cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound has been shown to influence gene expression by acting as a ligand for transcription factors, thereby regulating the transcription of specific genes. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, it may inhibit dehydrogenases by binding to their active sites, preventing substrate access and reducing enzyme activity. Conversely, it can activate certain carboxylases by stabilizing their active conformations. Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into smaller metabolites, which can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while at higher doses, it can exhibit toxic effects. Studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as disruptions in metabolic homeostasis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as carboxylases and dehydrogenases, leading to the formation of various metabolites. These metabolites can enter different metabolic pathways, influencing metabolic flux and the levels of other metabolites. For example, the compound can be converted into intermediates that participate in the citric acid cycle, contributing to energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its biological activity, as its accumulation in certain tissues may enhance or inhibit specific cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. Its localization can also affect its interactions with other biomolecules, thereby modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent. For instance, the reaction of 2-methylcyclobutylmagnesium bromide with carbon dioxide followed by acidic work-up yields this compound .
Another method involves the hydrolysis of nitriles. For example, 2-methylcyclobutanecarbonitrile can be hydrolyzed under acidic or basic conditions to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-methylcyclobutanone followed by oxidation. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: 2-Methylcyclobutanone or 2-methylcyclobutanal.
Reduction: 2-Methylcyclobutanol.
Substitution: Various acyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclobutane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the methyl group, making it less sterically hindered.
2-Methylcyclopropane-1-carboxylic acid: Has a smaller ring size, leading to different chemical properties.
Cyclopentane-1-carboxylic acid: Has a larger ring size, affecting its reactivity and stability
Uniqueness
The presence of the methyl group adds steric hindrance, affecting its interactions with other molecules and its overall stability .
Properties
IUPAC Name |
2-methylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUWTFVQYAVBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528614 | |
Record name | 2-Methylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42185-61-5 | |
Record name | 2-Methylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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